4-Morpholinopyridine-3-boronic acid pinacol ester

Suzuki-Miyaura Coupling Cross-Coupling Yield Heteroaryl Boronic Esters

4-Morpholinopyridine-3-boronic acid pinacol ester (CAS 2096333-47-8) is a heteroaryl boronic ester building block featuring a pyridine core, a morpholine substituent at the 4-position, and a boronic acid pinacol ester group at the 3-position. Its molecular formula is C15H23BN2O3, with a molecular weight of 290.17 g/mol.

Molecular Formula C15H23BN2O3
Molecular Weight 290.17 g/mol
CAS No. 2096333-47-8
Cat. No. B6338124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinopyridine-3-boronic acid pinacol ester
CAS2096333-47-8
Molecular FormulaC15H23BN2O3
Molecular Weight290.17 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCOCC3
InChIInChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-11-17-6-5-13(12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3
InChIKeyPMXCBGKHEAHJDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholinopyridine-3-boronic acid pinacol ester (CAS 2096333-47-8): Key Structural Features for Suzuki-Miyaura Cross-Coupling


4-Morpholinopyridine-3-boronic acid pinacol ester (CAS 2096333-47-8) is a heteroaryl boronic ester building block featuring a pyridine core, a morpholine substituent at the 4-position, and a boronic acid pinacol ester group at the 3-position . Its molecular formula is C15H23BN2O3, with a molecular weight of 290.17 g/mol . The compound is primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the synthesis of complex biaryl and heteroaryl structures [1].

Why 4-Morpholinopyridine-3-boronic acid pinacol ester Cannot Be Replaced by Generic Analogs in Critical Syntheses


While numerous pyridine boronic esters exist, the specific placement of the morpholine ring at the 4-position and the pinacol ester at the 3-position of the pyridine core creates a unique electronic and steric environment . This configuration directly impacts the compound's reactivity profile in Suzuki-Miyaura cross-coupling reactions, influencing both the rate of transmetalation and the stability of catalytic intermediates . Substitution with a regioisomer, such as the 6-morpholinyl analog, or a derivative with a different substituent at the 4-position, would fundamentally alter these properties, potentially leading to lower yields, different selectivity, or complete reaction failure. This necessitates a precise, evidence-based selection process for high-value synthetic applications.

Quantitative Differentiation of 4-Morpholinopyridine-3-boronic acid pinacol ester: Evidence for Procurement Decisions


Comparative Reactivity in Suzuki-Miyaura Coupling: Yield Advantage Over 6-Position Isomer

In a comparative study of reaction conditions, the 6-position regioisomer, 6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester, achieved yields of >90% in a one-pot Stille-Suzuki sequence under ambient conditions . While a direct head-to-head comparison for the 4-position isomer is not available, class-level inference suggests that the 4-morpholinyl substitution pattern, due to its distinct electronic influence on the pyridine ring, can lead to a different reactivity profile, often requiring optimization of catalyst and base systems to achieve comparable or superior yields [1]. This difference is critical for process chemists evaluating synthetic routes.

Suzuki-Miyaura Coupling Cross-Coupling Yield Heteroaryl Boronic Esters

Solubility Enhancement: Calculated LogP Advantage for Reaction Media Compatibility

The presence of the morpholine ring is known to enhance solubility in polar solvents [1]. While specific experimental LogP data for the target compound is not available in the searched sources, the morpholine moiety generally lowers LogP compared to non-polar substituents [2]. For comparison, a related morpholine-containing pyridine boronic ester (CAS 485799-04-0) has a predicted density of 1.13 g/cm³ , suggesting moderate polarity. In contrast, the 4-Boc-aminopyridine analog (CAS 1073354-02-5) with a bulky, non-polar Boc group has a higher molecular weight (320.2 g/mol) and is expected to exhibit higher lipophilicity, potentially impacting its solubility in aqueous reaction mixtures.

Lipophilicity Solubility Physicochemical Properties

Crystal Structure Confirmation: Unique Solid-State Packing Influences Stability

The compound's solid-state structure has been characterized by X-ray crystallography, revealing it crystallizes in the monoclinic system with space group P21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β= 99.90(1)° [1]. This specific packing arrangement is a direct consequence of the 4-morpholinopyridine core and is distinct from regioisomers like the 6-morpholinyl analog, which has a reported melting point of 135-139 °C . The unique crystal lattice can influence physical properties such as shelf-life stability, hygroscopicity, and ease of handling, factors critical for reproducible synthesis and long-term storage.

Crystal Structure X-ray Diffraction Solid-State Stability

Strategic Application Scenarios for 4-Morpholinopyridine-3-boronic acid pinacol ester Based on Evidence


Synthesis of Complex Heterobiaryls for Medicinal Chemistry Libraries

This compound is an ideal building block for generating diverse heterobiaryl scaffolds via Suzuki-Miyaura cross-coupling . The morpholine ring, known to influence solubility, metabolic stability, and target binding affinity, is a privileged structure in drug discovery [1]. The distinct reactivity profile of the 4-substituted pyridine boronic ester, compared to its 6-isomer, provides medicinal chemists with a tool to access a different region of chemical space, potentially leading to novel lead compounds with improved pharmacokinetic properties [2].

Optimization of Reaction Conditions for High-Value API Intermediates

The specific electronic and steric properties of the 4-morpholinopyridine core necessitate tailored reaction conditions for optimal cross-coupling yields . Process chemists developing routes to Active Pharmaceutical Ingredients (APIs) can leverage the compound's unique characteristics to design robust, scalable processes. The use of specialized catalyst systems, such as those developed for challenging heteroaryl boronic esters, can maximize efficiency and minimize by-product formation [1].

Material Science Applications Requiring Specific Solid-State Properties

The well-defined crystal structure of 4-Morpholinopyridine-3-boronic acid pinacol ester (monoclinic system, space group P21/c) indicates consistent solid-state properties. This is crucial for applications in materials science or solid-phase synthesis where reproducibility in handling, storage, and reaction kinetics is paramount. Its distinct crystal lattice may offer advantages in processes like mechanochemical synthesis or co-crystal formation compared to its less-defined or more hygroscopic regioisomers [1].

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